![molecular formula C8H7N3O B3013765 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde CAS No. 120321-75-7](/img/structure/B3013765.png)
1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde
Übersicht
Beschreibung
The compound "1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde" is not directly studied in the provided papers. However, the papers do discuss various triazole derivatives, which can provide insights into the chemical behavior and properties that might be relevant to the compound . Triazoles are a class of heterocyclic compounds that have three nitrogen atoms within a five-membered ring, and they are known for their diverse range of biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods. For instance, the synthesis of methyl 1H-1,2,4-triazole-3-carboxylate was reported to start from 1H-1,2,4-triazole and involved hydroxymethylation with formaldehyde followed by oxidation and esterification, yielding a product with 32% overall yield and 98% purity . Another example is the synthesis of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate, which was achieved by treating a precursor with 2,3-dimethoxybenzaldehyde . These methods could potentially be adapted for the synthesis of "this compound" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of triazole derivatives are characterized by the presence of a triazole ring, which can be substituted with various functional groups. The crystal structures of some triazole derivatives have been reported, showing small dihedral angles between the triazole ring and attached aryl rings, indicating relatively flat structures . The molecular orbitals and UV-vis spectra of these compounds have also been investigated, revealing features such as delocalization of π-electron density within the triazole ring .
Chemical Reactions Analysis
Triazole derivatives can participate in a variety of chemical reactions. For example, N-unsubstituted 1,2,4-triazole-3-carbaldehydes have been shown to dimerize in the solid state to form carbonyl-free hemiaminals, while in solution, they exist as monomeric aldehydes . The reactivity of these compounds can be influenced by the nature of the substituents on the triazole ring, as well as the solvent and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect properties such as dipole moment and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . The solvent can also have a significant effect on the UV-vis absorption features, with shifts in absorption peaks and intensity observed when comparing measurements in the gas phase versus in a solvent like methanol .
Wissenschaftliche Forschungsanwendungen
α-Glycosidase Inhibition
- Crystal Structures and Activity : A study reported the crystal structures of various compounds, including 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, which exhibited significant α-glycosidase inhibition activity. This suggests potential applications in the development of inhibitors for this enzyme (Gonzaga et al., 2016).
Antimicrobial Activity
- Synthesis and Testing : In another study, derivatives of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde were synthesized and tested against various bacterial and fungal organisms, demonstrating moderate to good antimicrobial activity (Swamy et al., 2019).
Molecular Rearrangements and Synthesis
- Structural Isomer Interconversion : The structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles, including those derived from 1-phenyl-1,2,3-triazole-4-carbaldehyde, can interconvert under certain conditions, providing insights into synthetic pathways and molecular dynamics (L'abbé et al., 1990).
Pharmaceutical Applications
- Vilsmeier–Haack Reaction Approach : A series of compounds involving 1,2,3-triazolyl pyrazole derivatives were synthesized, which showed a spectrum of antimicrobial activities and moderate to good anti-oxidant activities. This indicates their potential use in pharmaceutical applications (Bhat et al., 2016).
Catalyst Design
- Catalytic Applications : The synthesis and characterization of compounds with a 1,2,3-triazole base, including derivatives of 1-methyl-1H-1,2,3-triazole, were explored for their efficacy as catalysts in various chemical reactions, indicating their potential in catalysis (Saleem et al., 2013).
Antiproliferative Activity
- Microwave-assisted Synthesis : Novel 1,2,3-triazole-based pyrazole aldehydes and their benzimidazole derivatives were synthesized and evaluated for antiproliferative activity against various cancer cell lines, highlighting their potential in cancer research (Ashok et al., 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole and 1,2,3-triazole, have been reported to exhibit a broad range of biological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and other proteins.
Mode of Action
It is known that the 1,2,3-triazole ring system can be obtained by a copper-catalyzed click reaction of azides with alkynes . This suggests that the compound might interact with its targets through covalent bonding or other types of chemical interactions.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit myriad of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 16116 , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antibacterial, antimalarial, and antiviral activities . This suggests that the compound might have similar effects.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions might affect its stability and activity.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Zukünftige Richtungen
Given the notable therapeutic importance of 1,2,3-triazoles, there is significant interest in the scientific community to further explore their potential applications . They hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications in the form of anti-microbial, anti-virals, anti-oxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents .
Eigenschaften
IUPAC Name |
3-methylbenzotriazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-11-8-6(5-12)3-2-4-7(8)9-10-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURRLZPULCNZHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2N=N1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

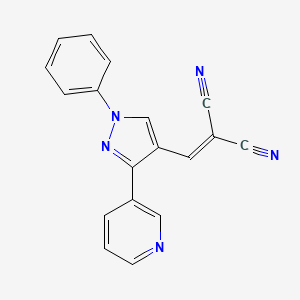
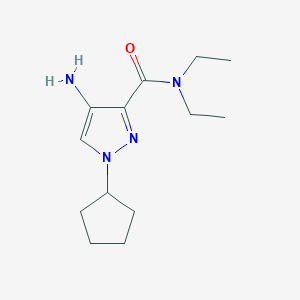
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxyhex-2-enenitrile](/img/structure/B3013688.png)
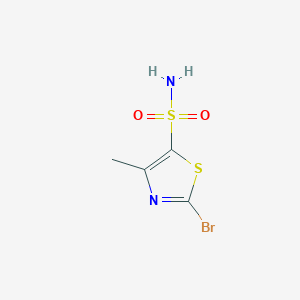
![N-[1-(Aminomethyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B3013690.png)
![(Z)-2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3013691.png)
![2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-methylamino]cyclohexan-1-ol](/img/structure/B3013694.png)
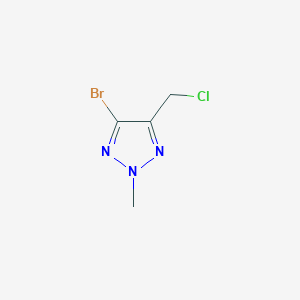
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B3013697.png)
![(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013701.png)
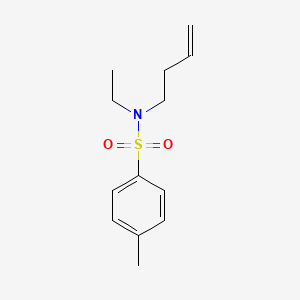
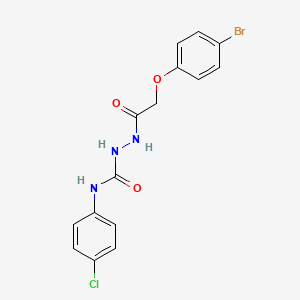
![N-(3,4a,5,6,7,7a-Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-yl)prop-2-enamide](/img/structure/B3013704.png)
![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3013705.png)